Fmoc-Thr(Ac)-OH
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Overview
Description
Fmoc-Thr(Ac)-OH, also known as 9-fluorenylmethyloxycarbonyl threonine acetate, is a modified amino acid derivative. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a popular protecting group in solid-phase peptide synthesis (SPPS) because it can be easily removed under mild basic conditions, making it suitable for the synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Thr(Ac)-OH typically involves the protection of the threonine hydroxyl group with an acetyl group, followed by the introduction of the Fmoc group to the amino group. The general synthetic route includes:
Protection of Threonine Hydroxyl Group: Threonine is reacted with acetic anhydride in the presence of a base such as pyridine to form threonine acetate.
Introduction of Fmoc Group: The threonine acetate is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of threonine are acetylated and then reacted with Fmoc-Cl.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Thr(Ac)-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Substitution Reactions: The acetyl group can be replaced with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HBTU are used for peptide bond formation.
Substitution: Acetic anhydride and bases like pyridine are used for acetylation
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields threonine acetate.
Peptide Chains: Coupling reactions result in the formation of peptide chains with threonine residues
Scientific Research Applications
Fmoc-Thr(Ac)-OH is utilized in various scientific research fields:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block in SPPS.
Biology: Modified peptides synthesized using this compound are used in studying protein-protein interactions and enzyme functions.
Medicine: Peptides synthesized with this compound are investigated for therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the production of peptide-based materials and hydrogels for drug delivery and tissue engineering
Mechanism of Action
The mechanism of action of Fmoc-Thr(Ac)-OH primarily involves its role in peptide synthesis:
Protection: The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions.
Deprotection: The Fmoc group is removed under basic conditions to reveal the free amino group, allowing for subsequent coupling reactions.
Self-Assembly: Fmoc-modified peptides can self-assemble into various structures due to π-π interactions and hydrophobic effects, which are useful in material science and biomedical applications
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(Ac)-OH: Similar to Fmoc-Thr(Ac)-OH but with serine instead of threonine.
Fmoc-Tyr(tBu)-OH: Uses a tert-butyl group for protection instead of an acetyl group.
Fmoc-Lys(Boc)-OH: Lysine derivative with a Boc protecting group
Uniqueness
Hydroxyl Group: The presence of the hydroxyl group in threonine allows for additional hydrogen bonding and unique structural properties.
Acetyl Protection: The acetyl group provides a different level of protection compared to other protecting groups like Boc or tBu, influencing the reactivity and stability of the compound
Properties
IUPAC Name |
3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITLPPLNBYOLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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